![molecular formula C22H19N3O5S2 B2514525 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 862806-45-9](/img/structure/B2514525.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a methoxyphenyl group, and a tetrahydrothienopyrimidin group .
Molecular Structure Analysis
The molecular formula of this compound is C19H17N3O7S, with an average mass of 431.419 Da and a monoisotopic mass of 431.078705 Da . It contains several functional groups, including a benzodioxol group, a methoxyphenyl group, and a tetrahydrothienopyrimidin group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has 10 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 6 freely rotating bonds . Its polar surface area is 138 Å2, and it has a molar refractivity of 103.2±0.4 cm3 .Scientific Research Applications
Heterocyclic Compounds Synthesis
Compounds with similar structures, such as thienopyrimidines, have been synthesized for their potential biological activities. For instance, thienopyrimidines derived from visnagenone and khellinone have shown significant anti-inflammatory and analgesic properties, indicating the potential of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another research avenue is the exploration of antimicrobial activities. Thienopyrimidine derivatives, for instance, have been evaluated for their antimicrobial efficacy, demonstrating significant activity against various bacterial and fungal strains (Kerru et al., 2019). This suggests the potential of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and related compounds in antimicrobial research.
Enzyme Inhibition for Cancer Therapy
Compounds with similar structural motifs have been investigated for their enzyme inhibitory activities, particularly as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are critical enzymes in cancer cell proliferation. For example, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity, suggesting their potential in cancer therapy (Gangjee et al., 2008).
Chiral Separation and Configuration Assignment
The structural complexity of compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide lends them to studies in chiral separation and absolute configuration assignment, critical in the development of enantiomerically pure pharmaceuticals (Rossi et al., 2016).
Antifungal and Antitumor Applications
Additionally, derivatives containing pyrimidine moieties have been synthesized and evaluated for their antifungal and antitumor activities. This suggests that compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide could be explored for similar biological activities, contributing to the development of new therapeutic agents (Jafar et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-28-15-5-3-14(4-6-15)25-21(27)20-16(8-9-31-20)24-22(25)32-11-19(26)23-13-2-7-17-18(10-13)30-12-29-17/h2-7,10H,8-9,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKGYHYAQRNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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